molecular formula C15H14N3NaO3 B12705454 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt CAS No. 134828-51-6

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt

Cat. No.: B12705454
CAS No.: 134828-51-6
M. Wt: 307.28 g/mol
InChI Key: CQHFLHKTVDEQGP-UHFFFAOYSA-M
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Description

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research . The structure of this compound includes a pyridine ring substituted with various functional groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in an aqueous medium at elevated temperatures (around 90°C) for several hours. The product is then precipitated out by adjusting the pH and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its monosodium salt form also enhances its solubility and stability in aqueous solutions, making it more versatile for various research and industrial applications .

Properties

CAS No.

134828-51-6

Molecular Formula

C15H14N3NaO3

Molecular Weight

307.28 g/mol

IUPAC Name

sodium;5-carbamoyl-2-methyl-6-(3-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H15N3O3.Na/c1-8-4-3-5-10(6-8)18-14-12(13(16)19)7-11(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1

InChI Key

CQHFLHKTVDEQGP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

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